N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide
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Overview
Description
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a morpholine ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the morpholine ring: This step involves the reaction of the benzo[d][1,3]dioxole derivative with morpholine under basic conditions.
Formation of the oxalamide group: The final step involves the reaction of the intermediate with oxalyl chloride and 3-methoxypropylamine under controlled conditions to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide: shares structural similarities with other benzo[d][1,3]dioxole derivatives and morpholine-containing compounds.
Benzo[d][1,3]dioxole derivatives: These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties.
Morpholine-containing compounds: These are widely studied for their pharmacological activities, including as inhibitors of various enzymes.
Uniqueness
Structural Features: The combination of the benzo[d][1,3]dioxole moiety, morpholine ring, and oxalamide group in a single molecule is unique and contributes to its distinct biological activities.
Biological Activity: The specific interactions of this compound with molecular targets involved in cancer make it a promising candidate for further research and development.
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(3-methoxypropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-25-8-2-5-20-18(23)19(24)21-12-15(22-6-9-26-10-7-22)14-3-4-16-17(11-14)28-13-27-16/h3-4,11,15H,2,5-10,12-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXRDUSJFIENIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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